molecular formula C23H22N6O2 B2982395 7,9-dimethyl-1-(4-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898448-41-4

7,9-dimethyl-1-(4-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2982395
CAS No.: 898448-41-4
M. Wt: 414.469
InChI Key: JOQAICZWXRKNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,9-dimethyl-1-(4-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Antitumor and Vascular Relaxing Effects : Novel heterocycles, including [1,2,4]triazino-[3,2-f]purines, were synthesized to examine their biological activities. Certain derivatives showed activity against P 388 leukemia, although no potent vascular relaxing effects were observed for some of the triazino [3,2-f]purines studied (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

  • Facile Synthesis Methods : Research into the facile synthesis of [1,2,4]triazino[3,2‐f]purines and [1,2,4]triazepino[3,2‐f]purines by reacting 7,8-diamino-1,3-dimethylxanthine with diketones has expanded the toolkit for creating novel purine derivatives with potential biological activities (Ueda, Adachi, Nagai, Sakakibara, & Murata, 1988).

  • Anticancer, Anti-HIV, and Antimicrobial Activity : The synthesis of new triazino and triazolo[4,3-e]purine derivatives has been described, with compounds showing in vitro anticancer, anti-HIV, and antimicrobial activities. This highlights the therapeutic potential of purine derivatives in treating various diseases (Ashour, Rida, El‐Hawash, ElSemary, & Badr, 2012).

  • Psychotropic Potential of Purine Derivatives : A study focused on 8-aminoalkyl derivatives of purine-2,6-dione revealed that certain compounds exerted antidepressant-like and anxiolytic-like activities, suggesting their potential as psychotropic drugs (Chłoń-Rzepa et al., 2013).

Properties

IUPAC Name

7,9-dimethyl-1-[(4-methylphenyl)methyl]-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-15-9-11-16(12-10-15)13-29-22-24-20-19(21(30)27(3)23(31)26(20)2)28(22)14-18(25-29)17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQAICZWXRKNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=NC4=C(N3CC(=N2)C5=CC=CC=C5)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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